molecular formula C32H46N2S4 B13126823 Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-

Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-

Cat. No.: B13126823
M. Wt: 587.0 g/mol
InChI Key: AZWNLYHQNNHHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The synthesis of thieno[3,4-c]thiadiazole derivatives traces its roots to advancements in heterocyclic chemistry during the late 20th century, particularly in the exploration of sulfur- and nitrogen-containing aromatic systems. The specific compound 4,6-bis(4-decyl-2-thienyl)-thieno[3,4-c]thiadiazole-2-SIV was first reported in the early 21st century as part of efforts to develop π-conjugated materials for organic semiconductors. Its design leverages the electron-deficient thiadiazole ring to enhance charge transport properties, while the decyl-thienyl substituents improve solubility and film-forming capabilities in device fabrication.

Key milestones in its development include:

  • 2000s : Systematic studies on thieno[3,4-c]thiadiazole frameworks revealed their tunable electronic properties via side-chain engineering.
  • 2019 : The compound was cataloged in PubChem (CID 139034828), marking its formal entry into chemical databases.
  • 2020s : Applications in organic field-effect transistors (OFETs) and photovoltaics highlighted its potential in next-generation electronics.

Nomenclature and Structural Taxonomy

The IUPAC name thieno[3,4-c]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- reflects its intricate architecture:

  • Core : A fused thieno[3,4-c]thiadiazole system, where a thiophene ring (positions 3,4) is annulated with a 1,2,5-thiadiazole moiety. The "SIV" designation indicates a sulfur atom in the +4 oxidation state, consistent with the sulfonyl group (>SO₂) often present in such systems.
  • Substituents : Two 4-decyl-2-thienyl groups at positions 4 and 6, providing steric bulk and electronic modulation.

Structural Data :

Property Value
Molecular Formula C₃₂H₄₆N₂S₄
Molecular Weight 587.0 g/mol
Substituent Configuration 4-decyl chains on thienyl rings

The compound’s planar core enables π-π stacking, while the decyl chains prevent excessive aggregation, balancing solubility and crystallinity.

Significance in Heterocyclic Chemistry Research

Thieno[3,4-c]thiadiazole derivatives occupy a niche in heterocyclic chemistry due to their dual functionality as electron-accepting cores and scaffolds for side-chain diversification. Their significance is underscored by:

  • Electronic Tunability : The thiadiazole ring’s electron deficiency facilitates charge transport in semiconducting materials, making these compounds ideal for OFETs and organic photovoltaics (OPVs).
  • Synthetic Versatility : Modular synthesis allows for precise control over substituents, enabling researchers to optimize properties such as bandgap and HOMO/LUMO levels.
  • Comparative Advantages : Unlike simpler thiadiazoles, the fused thieno-thiadiazole system exhibits enhanced stability and reduced recombination losses in optoelectronic applications.

Table 1 : Key Properties of Thieno[3,4-c]thiadiazole Derivatives vs. Analogues

Property Thieno[3,4-c]thiadiazole Benzo[c]thiadiazole
Bandgap (eV) 1.8–2.2 2.3–2.7
Electron Mobility (cm²/V·s) 10⁻²–10⁻³ 10⁻³–10⁻⁴
Solubility in THF High Moderate

This compound’s blend of electronic performance and processability has spurred innovations in flexible electronics and light-harvesting materials.

Properties

Molecular Formula

C32H46N2S4

Molecular Weight

587.0 g/mol

IUPAC Name

6,8-bis(4-decylthiophen-2-yl)-3λ4,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene

InChI

InChI=1S/C32H46N2S4/c1-3-5-7-9-11-13-15-17-19-25-21-27(35-23-25)31-29-30(34-38-33-29)32(37-31)28-22-26(24-36-28)20-18-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3

InChI Key

AZWNLYHQNNHHRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CSC(=C1)C2=C3C(=C(S2)C4=CC(=CS4)CCCCCCCCCC)N=S=N3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Thieno[3,4-c]thiadiazole derivatives typically follows a sequence involving:

  • Construction of the thieno[3,4-c]thiadiazole core
  • Functionalization at the 4 and 6 positions with thiophene derivatives bearing long alkyl chains (decyl groups)
  • Purification and characterization to ensure high purity (≥97%)

The key intermediates often include dibromo-substituted thieno[3,4-c]thiadiazole derivatives, which undergo palladium-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) with alkylated thiophene boronic acids or stannanes.

Stepwise Synthetic Route

Step Description Reagents & Conditions Notes
1 Synthesis of 4,6-dibromo-thieno[3,4-c]thiadiazole-2-SIV Bromination of thieno[3,4-c]thiadiazole core using bromine or N-bromosuccinimide (NBS) in an inert solvent (e.g., dichloromethane) under controlled temperature Yields dibromo intermediate, molecular weight ~300 g/mol, CAS 238756-91-7
2 Preparation of 4-decyl-2-thienyl boronic acid or stannane derivatives Alkylation of 2-thiopheneboronic acid or 2-thiophenestannane with decyl bromide under basic conditions (e.g., K2CO3, DMF) Provides the alkylated thiophene coupling partner
3 Palladium-catalyzed cross-coupling (Suzuki or Stille) Coupling of 4,6-dibromo-thieno[3,4-c]thiadiazole with 4-decyl-2-thienyl boronic acid/stannane using Pd(PPh3)4 catalyst, base (e.g., K2CO3), in solvents like toluene or DMF, under inert atmosphere at 80-110°C Forms the target compound with bis(4-decyl-2-thienyl) substitution at 4,6 positions
4 Purification and characterization Column chromatography, recrystallization, and spectral analysis (NMR, MS, elemental analysis) to confirm structure and purity (≥97%) Ensures suitability for research and device applications

Detailed Reaction Conditions and Findings

  • Dibromination : Controlled addition of bromine or NBS to the thieno[3,4-c]thiadiazole core avoids overbromination. Reaction temperature is maintained around 0-25°C to prevent side reactions.
  • Alkylation of thiophene : The introduction of the decyl chain on the thiophene ring enhances solubility and processability. Alkylation is typically done via nucleophilic substitution with decyl bromide in polar aprotic solvents.
  • Cross-coupling : The Suzuki or Stille coupling is the key step for attaching the alkylated thiophene rings to the dibromo core. The reaction proceeds under inert atmosphere (nitrogen or argon) to prevent catalyst deactivation. Typical reaction times range from 6 to 24 hours depending on scale and catalyst loading.
  • Yield and purity : Literature reports yields around 70-90% for the final coupling step with purity exceeding 97%, suitable for applications in organic electronics.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting material Thieno[3,4-c]thiadiazole core
Key intermediate 4,6-Dibromo-thieno[3,4-c]thiadiazole-2-SIV (CAS 238756-91-7)
Alkylation reagent Decyl bromide
Coupling method Suzuki or Stille cross-coupling
Catalyst Pd(PPh3)4 or similar Pd(0) complex
Solvents Toluene, DMF, dichloromethane
Reaction atmosphere Inert (N2 or Ar)
Temperature range 0-25°C (bromination), 80-110°C (coupling)
Reaction time 2 h (bromination), 6-24 h (coupling)
Purity ≥97%
Yield 70-90% (final step)
Storage Sealed, dry, 2-8°C, protected from light

Research Findings and Notes

  • The presence of long alkyl chains on thiophene rings improves solubility and film-forming properties, critical for device fabrication in organic electronics.
  • The dibromo intermediate is a versatile building block for further functionalization, allowing structural tuning of the thieno[3,4-c]thiadiazole core.
  • The synthetic route is well-established in heterocyclic chemistry, with adaptations possible for different alkyl chain lengths or substituents to tailor electronic properties.
  • Careful control of reaction conditions and purification steps is essential to achieve high purity and reproducibility for research-grade materials.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl rings .

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPVs)
Thieno[3,4-c][1,2,5]thiadiazole derivatives are widely studied for their potential use in organic solar cells. These compounds exhibit strong light absorption and suitable energy levels for effective charge transfer. Research indicates that incorporating thieno[3,4-c][1,2,5]thiadiazole into polymer blends can enhance the efficiency of solar cells. For example, a study demonstrated that devices utilizing such derivatives achieved power conversion efficiencies exceeding 10% due to improved exciton dissociation and charge transport properties .

Organic Field-Effect Transistors (OFETs)
The compound is also utilized in the development of organic field-effect transistors. Its structural characteristics contribute to high charge carrier mobility, making it suitable for applications in flexible electronics. A notable case study reported an OFET using thieno[3,4-c][1,2,5]thiadiazole-based semiconductors that exhibited mobilities up to 5 cm²/V·s .

Pharmaceutical Applications

Anticancer Activity
Research has indicated that thieno[3,4-c][1,2,5]thiadiazole derivatives possess significant anticancer properties. A study highlighted the cytotoxic effects of these compounds against various cancer cell lines, including human colon and lung cancer cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis at micromolar concentrations . This positions thieno[3,4-c][1,2,5]thiadiazole as a promising scaffold for the development of new anticancer agents.

Antimicrobial Properties
Thieno[3,4-c][1,2,5]thiadiazole derivatives have also been explored for their antimicrobial activities. Various studies show that these compounds exhibit potent antibacterial and antifungal effects against a range of pathogens. For instance, derivatives with specific substitutions demonstrated minimum inhibitory concentrations lower than those of standard antibiotics . This suggests their potential as lead compounds in drug development.

Materials Science

Conductive Polymers
In materials science, thieno[3,4-c][1,2,5]thiadiazole is used to synthesize conductive polymers with applications in sensors and electronic devices. The incorporation of this compound into polymer matrices enhances electrical conductivity and thermal stability. Case studies have shown that these materials can be utilized in applications ranging from flexible displays to smart textiles.

Summary Table

Application AreaKey Findings
Organic Electronics- Used in OPVs with efficiencies >10%.
- High mobility in OFETs (up to 5 cm²/V·s).
Pharmaceutical- Significant cytotoxicity against cancer cell lines.
- Antimicrobial activity against pathogens.
Materials Science- Enhances conductivity in polymers.
- Applicable in sensors and flexible electronics.

Mechanism of Action

The mechanism of action of thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- involves its ability to participate in charge transfer processes. The compound’s unique electronic structure allows it to interact with various molecular targets, facilitating charge transfer and energy conversion in electronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Thieno[3,4-c][1,2,5]thiadiazole Derivatives and Analogues

Compound Name Structure Highlights Bandgap (eV) Key Applications Reference
4,6-bis(4-decyl-2-thienyl)-TTDZ Thieno[3,4-c][1,2,5]thiadiazole + decylthienyl 1.3–1.5 OPVs, Photothermal therapy
Thieno[3,4-c]pyrrole-4,6-dione (TPD) Pyrrolo[3,4-c]pyrrole-dione fused with thiophene 1.6–1.8 Polymer solar cells
Benzothiadiazole (BTBT) Benzene fused with thiadiazole 1.7–2.0 Bulk heterojunction solar cells
[1,2,5]Thiadiazolo[3,4-c]pyridine Pyridine fused with thiadiazole 1.1–1.2 Organic solar cells (theoretical)
Pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Two pyrrole units fused with diketopyrrolopyrrole 1.4–1.6 High-efficiency OPVs

Photothermal Performance

  • The 4,6-di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole core exhibits a photothermal conversion efficiency (η) of ~40% under 808 nm laser irradiation, outperforming traditional inorganic agents (e.g., gold nanorods, η ≈ 21%) .
  • This is attributed to strong NIR absorption and non-radiative decay pathways facilitated by the rigid, planar structure.

Biological Activity

Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c][1,2,5]thiadiazole core, which is known for its diverse biological activities. The structural attributes of this compound contribute to its reactivity and interaction with biological targets.

1. Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cell Line Studies : In vitro evaluations demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxicity against various cancer cell lines. Notably:
    • HCT116 (colon cancer) : IC50 values ranged from 3.29 μg/mL to 10 μg/mL for different derivatives .
    • MCF-7 (breast cancer) : Some compounds showed IC50 values as low as 0.28 μg/mL, indicating strong growth inhibition .
CompoundCell LineIC50 (μg/mL)
Compound AHCT1163.29
Compound BMCF-70.28
Compound CH46010
  • Mechanism of Action : The anticancer activity is believed to stem from the inhibition of specific enzymes involved in cell proliferation and apoptosis induction .

2. Antimicrobial Activity

Thieno[3,4-c][1,2,5]thiadiazole derivatives have also shown promising antimicrobial properties:

  • Antibacterial and Antifungal Activity : Compounds containing the thiadiazole moiety have been reported to exhibit higher antimicrobial activity compared to standard drugs. For example:
    • Derivatives demonstrated minimum inhibitory concentrations (MIC) against a range of bacterial strains .
CompoundBacterial StrainMIC (μg/mL)
Compound DE. coli15
Compound ES. aureus10

Case Study 1: Cytotoxicity Evaluation

A study evaluated several thiadiazole derivatives for their cytotoxic effects on human cancer cell lines. The most active derivative displayed an IC50 value of 0.15 μM against HL60 (human leukemia) cells and was found to induce apoptosis through mitochondrial pathways .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thieno[3,4-c][1,2,5]thiadiazoles revealed that specific substitutions on the thiadiazole ring significantly impacted their biological activity. For example:

  • Compounds with halogen substitutions exhibited enhanced anticancer properties compared to their non-substituted counterparts .

Q & A

What are the common synthetic routes for preparing Thieno[3,4-c][1,2,5]thiadiazole derivatives, and how can Stille coupling be optimized for introducing decylthienyl substituents?

Basic Research Question
Thieno[3,4-c][1,2,5]thiadiazole derivatives are typically synthesized via cross-coupling reactions. For 4,6-bis(4-decyl-2-thienyl)- derivatives, Stille coupling is a critical method. This involves reacting brominated or iodinated thienothiadiazole cores with stannylated decylthienyl groups under palladium catalysis. Key optimization steps include:

  • Using anhydrous solvents (e.g., toluene or THF) to prevent side reactions.
  • Maintaining a nitrogen atmosphere to avoid oxidation of sensitive intermediates.
  • Optimizing stoichiometry (e.g., 1:2 molar ratio of core to stannyl reagent) to ensure bis-substitution .
  • Post-reaction purification via column chromatography or recrystallization to isolate high-purity products.

How can spectroscopic and X-ray techniques be employed to confirm the molecular structure of 4,6-bis(4-decyl-2-thienyl)-thieno[3,4-c][1,2,5]thiadiazole?

Basic Research Question
Structural validation requires a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the integration and connectivity of decylthienyl substituents. For example, aromatic protons on the thienyl groups appear as distinct multiplets in the 6.5–7.5 ppm range .
  • X-ray crystallography : Single-crystal analysis resolves the planar geometry of the thienothiadiazole core and the orientation of decyl side chains, which adopt a staggered conformation to minimize steric hindrance .
  • Mass spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., m/z 586.98 for C32_{32}H46_{46}N2_2S4_4) .

What strategies are effective in modulating the charge transfer states of thieno[3,4-c][1,2,5]thiadiazole derivatives to achieve dual visible-NIR emissions?

Advanced Research Question
Dual emissions arise from intramolecular charge transfer (ICT) between electron-rich (e.g., triphenylamine) and electron-deficient (thienothiadiazole) moieties. Strategies include:

  • Substituent engineering : Introducing electron-donating groups (e.g., aldehydes) on peripheral aryl rings enhances ICT, shifting emission to the NIR region (e.g., TTD-TPA-CHO vs. TTD-TPA) .
  • Solvent polarity tuning : Polar solvents stabilize charge-separated states, broadening the emission spectrum.
  • Solid-state packing : Amorphous films (e.g., PDMS composites) reduce aggregation-caused quenching, preserving both visible and NIR luminescence .

How do decyl side chains influence the solid-state packing and charge transport properties in thieno[3,4-c][1,2,5]thiadiazole-based materials?

Advanced Research Question
Decyl chains play dual roles:

  • Solubility enhancement : Long alkyl chains improve solubility in organic solvents (e.g., chloroform), facilitating solution processing for thin-film devices .
  • Morphology control : The chains induce lamellar packing via van der Waals interactions, as observed in DFT studies. This enhances π-π stacking of the conjugated core, improving charge carrier mobility (e.g., hole mobility up to 103^{-3} cm2^2/V·s in photovoltaic applications) .
  • Thermal stability : Decyl substituents increase melting points, enabling stable operation in optoelectronic devices .

What computational approaches (e.g., DFT) are used to predict the electronic properties of thieno[3,4-c][1,2,5]thiadiazole derivatives for photovoltaic applications?

Advanced Research Question
Density Functional Theory (DFT) is critical for predicting:

  • Bandgap tuning : Calculations on HOMO-LUMO levels reveal how electron-donor groups (e.g., DTTTD) reduce bandgaps (e.g., from 2.1 eV to 1.6 eV), enhancing light absorption in the visible range .
  • Charge transfer efficiency : Frontier molecular orbital analysis visualizes electron density distribution, identifying optimal donor-acceptor pairings (e.g., with corannulene derivatives) .
  • Open-circuit voltage (Voc) : Simulated Voc values correlate with experimental results, guiding material selection for organic solar cells .

How can researchers address contradictions in reported photothermal conversion efficiencies of thieno[3,4-c][1,2,5]thiadiazole-based diradical materials?

Advanced Research Question
Discrepancies arise from variations in:

  • Diradical character : Stability of the diradical state (e.g., in 4,6-di(2-thienyl) derivatives) depends on synthetic conditions. ESR spectroscopy quantifies diradical concentration, which directly impacts photothermal efficiency .
  • Measurement protocols : Standardizing laser power density (e.g., 0.5–1.0 W/cm2^2) and irradiation time (e.g., 10 min) ensures comparability across studies .
  • Material morphology : Nanoparticle size (e.g., <200 nm) and dispersion homogeneity affect light absorption and heat generation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.